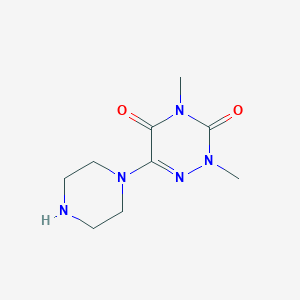
2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione
概要
説明
2,4-Dimethyl-6-piperazin-1-yl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that features a triazine ring substituted with piperazine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Dimethyl-6-piperazin-1-yl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce triazine derivatives with reduced functional groups.
科学的研究の応用
2,4-Dimethyl-6-piperazin-1-yl-2H-[1,2,4]triazine-3,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4,6-Dimethyl-2H-1,2,4-triazine-3,5-dithione: A similar compound with sulfur atoms in place of oxygen atoms in the triazine ring.
6-Piperazin-1-yl-2H-[1,2,4]triazine-3,5-dione: A compound with a similar structure but lacking the methyl groups.
Uniqueness
2,4-Dimethyl-6-piperazin-1-yl-2H-[1,2,4]triazine-3,5-dione is unique due to the presence of both piperazine and methyl groups, which confer specific chemical and biological properties
特性
分子式 |
C9H15N5O2 |
|---|---|
分子量 |
225.25 g/mol |
IUPAC名 |
2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H15N5O2/c1-12-8(15)7(11-13(2)9(12)16)14-5-3-10-4-6-14/h10H,3-6H2,1-2H3 |
InChIキー |
LAKIDVHOOQMBLM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=NN(C1=O)C)N2CCNCC2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














